molecular formula C15H8F2N2O3S B2715717 N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476309-32-7

N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2715717
CAS No.: 476309-32-7
M. Wt: 334.3
InChI Key: GSGCAPPWEFOFQT-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a small molecule with the molecular formula C 15 H 8 F 2 N 2 O 3 S and a molecular weight of 326.30 g/mol . Its structure features a benzothiophene core substituted with an electron-withdrawing nitro group, linked via a carboxamide bridge to a 2,4-difluorophenyl ring. The inclusion of fluorine atoms is a strategically important feature in modern drug discovery; their high electronegativity creates strongly polarized C–F bonds, which can influence the molecule's conformation and provide opportunities for specific hydrogen bonding interactions with biological targets . This makes fluorine-containing compounds highly valuable for developing therapeutics with improved metabolic stability and binding affinity. Compounds with structural similarities, particularly those containing the benzothiophene-2-carboxamide scaffold, are subjects of investigation in medicinal chemistry. Research into analogous structures has explored their potential as antiviral agents, including against infections such as Hepatitis B (HBV) . Furthermore, related complex molecules featuring a nitrobenzo[b]thiophene core have been reviewed for promising biological activities, underscoring the research interest in this chemical class . The specific substitution pattern of this compound suggests its primary value as a key intermediate or building block (BB) in organic synthesis and pharmaceutical research for constructing more complex molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can access the PubChem record for this compound (CID 4091957) for additional chemical identifiers and structural data .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N2O3S/c16-9-1-3-12(11(17)7-9)18-15(20)14-6-8-5-10(19(21)22)2-4-13(8)23-14/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGCAPPWEFOFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step synthetic routes. One common method includes the nitration of benzothiophene to introduce the nitro group at the 5-position, followed by the introduction of the carboxamide group at the 2-position through an amide coupling reaction with 2,4-difluoroaniline. The reaction conditions often involve the use of strong acids for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide formation. Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine, which can further participate in various substitution reactions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions include the corresponding amines, substituted phenyl derivatives, and other functionalized benzothiophene compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. Studies have shown that it can inhibit enzymes such as mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR), which are involved in cell growth and proliferation. The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth. Additionally, it may interact with other pathways, such as inducible nitric oxide synthase (iNOS) and mitogen-activated protein kinase (MAPK) pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Core Structural Variations

The benzothiophene core distinguishes the target compound from thiophene-based analogs. For example:

  • N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide (): Features a thiophene ring (vs. benzothiophene) and a thiazol-2-yl substituent.
  • N-[4-(Difluoromethoxy)Phenyl]-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxamide (): Contains a partially saturated benzothiophene (tetrahydro) with a methyl group, altering ring rigidity and solubility.

Key Implications :

  • Saturation in ’s analog may reduce planarity, affecting membrane permeability or metabolic stability .

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Purity/Stability
Target Compound Benzothiophene 5-Nitro, 2-(2,4-difluorophenyl) C₁₅H₈F₂N₂O₃S Not reported
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide Thiophene 5-Nitro, thiazol-2-yl (3-methoxy-4-trifluoromethylphenyl) C₁₆H₁₀F₃N₃O₄S₂ 42% purity
N-(4-(3,5-Difluorophenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide Thiophene 5-Nitro, thiazol-2-yl (3,5-difluorophenyl) C₁₄H₇F₂N₃O₃S₂ 99.05% purity
N-[4-(Difluoromethoxy)Phenyl]-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxamide Tetrahydrobenzothiophene 5-Methyl, 2-(4-difluoromethoxyphenyl) C₁₇H₁₆F₂NO₂S Not reported

Observations :

  • Electron-Withdrawing Groups : The nitro group (common in compounds and the target) enhances electrophilicity, which may facilitate interactions with bacterial targets (e.g., enzyme active sites) .
  • Fluorine Substitution : The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like trifluoromethyl () .
  • Purity Variability : The 99.05% purity of N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide suggests optimized synthesis or stability compared to its trifluoromethyl analog (42% purity), possibly due to reduced steric hindrance .

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